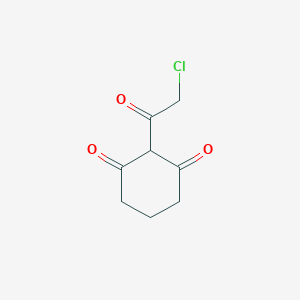
2-(Chloroacetyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as Cl3CCD, is an organic compound with a molecular formula of C8H9ClO3. It is a yellowish crystalline powder that is commonly used as a reagent in organic synthesis. Cl3CCD is a versatile compound that can undergo various chemical reactions, making it a popular choice for many researchers in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 2-(Chloroacetyl)cyclohexane-1,3-dione involves the formation of a Michael adduct with nucleophiles. The reaction occurs through the attack of the nucleophile on the carbonyl carbon of 2-(Chloroacetyl)cyclohexane-1,3-dione, resulting in the formation of an intermediate. The intermediate then undergoes various chemical reactions, leading to the formation of the desired product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione. However, it has been reported that 2-(Chloroacetyl)cyclohexane-1,3-dione can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 2-(Chloroacetyl)cyclohexane-1,3-dione makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Chloroacetyl)cyclohexane-1,3-dione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a popular choice for many researchers. However, 2-(Chloroacetyl)cyclohexane-1,3-dione is a toxic and hazardous compound that requires careful handling. It can also be expensive and difficult to obtain, limiting its use in some laboratories.
Future Directions
There are several future directions for the research on 2-(Chloroacetyl)cyclohexane-1,3-dione. One potential area of research is the development of new synthetic methods using 2-(Chloroacetyl)cyclohexane-1,3-dione as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione, particularly its potential as a drug candidate for the treatment of Alzheimer's disease. Finally, the development of safer and more efficient methods for the synthesis and handling of 2-(Chloroacetyl)cyclohexane-1,3-dione could also be an area of future research.
Synthesis Methods
2-(Chloroacetyl)cyclohexane-1,3-dione can be synthesized through the reaction of chloroacetyl chloride with cyclohexane-1,3-dione in the presence of a base. The reaction results in the formation of 2-(Chloroacetyl)cyclohexane-1,3-dione and hydrochloric acid. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and ethyl acetate.
Scientific Research Applications
2-(Chloroacetyl)cyclohexane-1,3-dione has been widely used in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Chloroacetyl)cyclohexane-1,3-dione has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, 2-(Chloroacetyl)cyclohexane-1,3-dione has been used as a reagent in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
133329-16-5 |
|---|---|
Product Name |
2-(Chloroacetyl)cyclohexane-1,3-dione |
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
InChI Key |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
synonyms |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



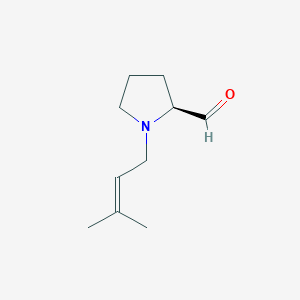
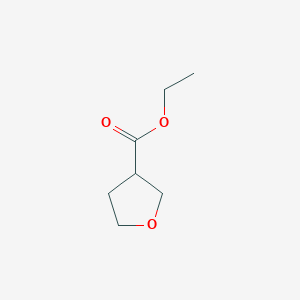
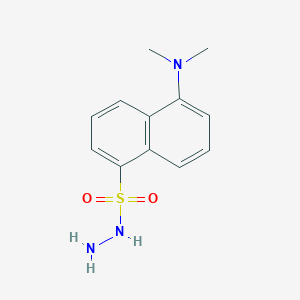
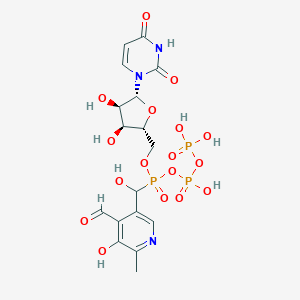
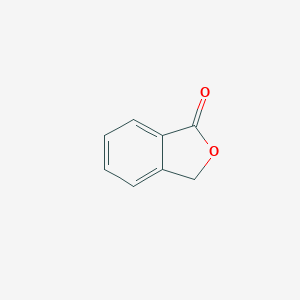
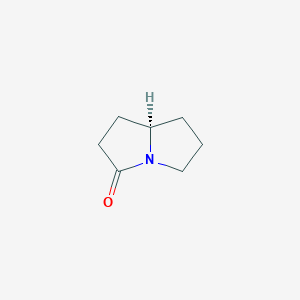
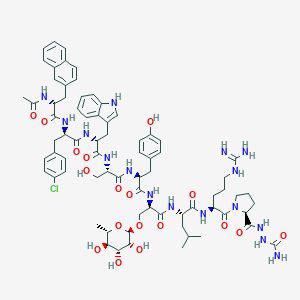
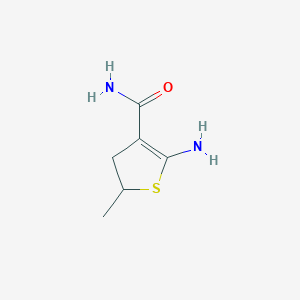
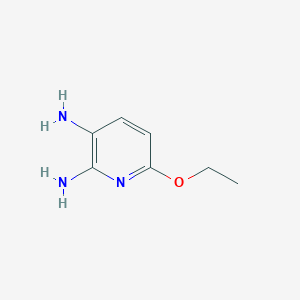
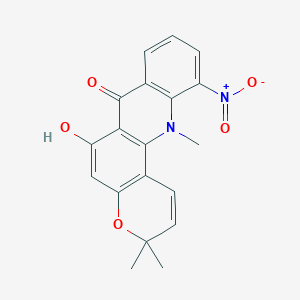
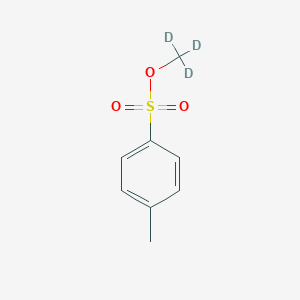
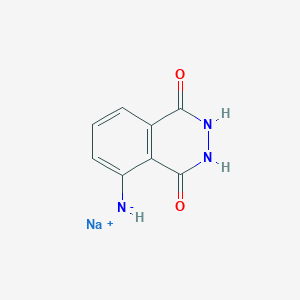
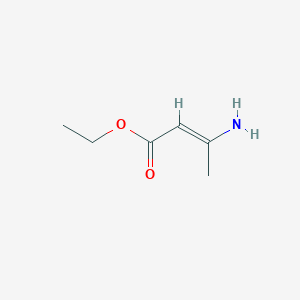
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)